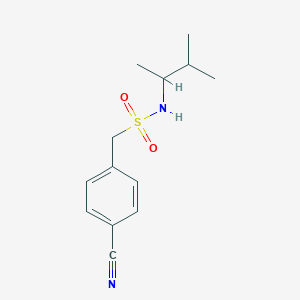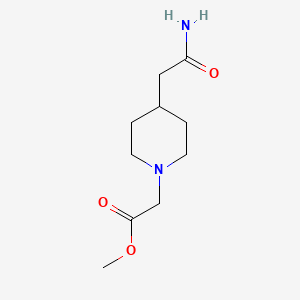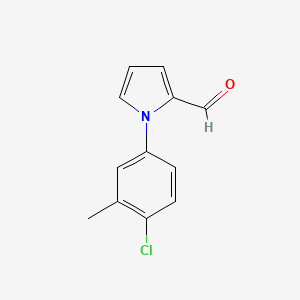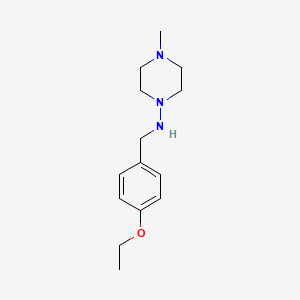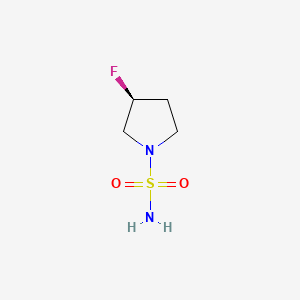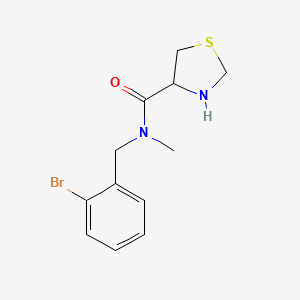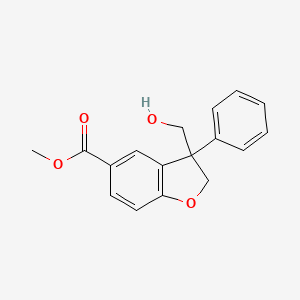
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromofluorophenyl moiety, and a nitrophenylsulfonamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including tert-butyl carbamate, 3-bromo-5-fluoroaniline, and 2-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 3-bromo-5-fluoroaniline. The resulting intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product.
Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity. .
Analyse Des Réactions Chimiques
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylsulfonamido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. .
Applications De Recherche Scientifique
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-(1-(3-bromo-5-fluorophenyl)-2-((2-nitrophenyl)sulfonamido)ethyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: A simpler carbamate used as a protecting group in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group, used in similar applications.
Carbamic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications.
Propriétés
Formule moléculaire |
C19H21BrFN3O6S |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-[(2-nitrophenyl)sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C19H21BrFN3O6S/c1-19(2,3)30-18(25)23-15(12-8-13(20)10-14(21)9-12)11-22-31(28,29)17-7-5-4-6-16(17)24(26)27/h4-10,15,22H,11H2,1-3H3,(H,23,25)/t15-/m1/s1 |
Clé InChI |
DVCLPCIUOHZEFO-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


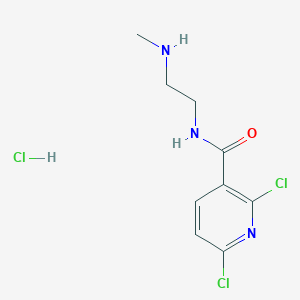
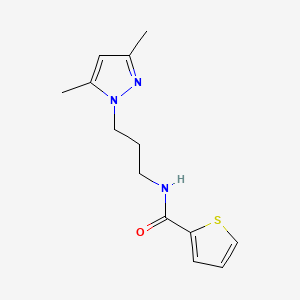
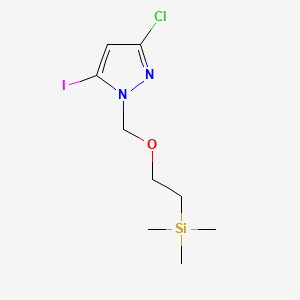
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
